molecular formula C22H22O11 B12299240 5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B12299240
M. Wt: 462.4 g/mol
InChI Key: MORLNMAFXVHNAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hispidulin 4’-O-beta-D-glucopyranoside can be isolated from the leaves of certain plants, such as Cirsium oligophyllum. The isolation process involves extraction and purification using solvents like methanol, ethanol, and pyridine. The compound is then identified and characterized using techniques such as 1H and 13C NMR, FAB-MS, and UV spectroscopy .

Industrial Production Methods

Industrial production methods for Hispidulin 4’-O-beta-D-glucopyranoside are not well-documented. the extraction from plant sources remains a primary method. Advances in biotechnological approaches may offer alternative production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Hispidulin 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can alter the double bonds in the flavone structure.

    Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.

Scientific Research Applications

Hispidulin 4’-O-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

Hispidulin 4’-O-beta-D-glucopyranoside exerts its effects by interacting with specific molecular targets and pathways. As a potential COVID-19 main protease inhibitor, it binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s antioxidant and anti-inflammatory properties are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Nepetin 4’-O-beta-D-glucopyranoside: Another flavone glycoside with similar structural features and biological activities.

    Luteolin 7-O-beta-D-glucopyranoside: A flavone glycoside known for its antioxidant and anti-inflammatory properties.

    Apigenin 7-O-beta-D-glucopyranoside: A compound with similar flavone structure and potential health benefits.

Uniqueness

Hispidulin 4’-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity. Its potential as a COVID-19 main protease inhibitor further distinguishes it from other flavone glycosides .

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3

InChI Key

MORLNMAFXVHNAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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